molecular formula C18H20N2O3S B5776169 methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate

methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate

Cat. No. B5776169
M. Wt: 344.4 g/mol
InChI Key: MYGUOEFQZHSSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate is a chemical compound that belongs to the class of benzoate esters. It has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to possess antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

Methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. It is also stable under normal laboratory conditions. However, it has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate. One area of interest is its potential as a fluorescent probe for detecting metal ions. Another area of interest is its role in the synthesis of other compounds, such as benzothiazoles and benzimidazoles. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of inflammatory conditions and cancer.

Synthesis Methods

The synthesis of methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate involves the reaction of 4-ethoxyaniline and 3-amino-4-methylbenzoic acid with carbon disulfide and dimethyl sulfate. The reaction takes place in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent, such as dimethylformamide or dimethyl sulfoxide. The product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

Methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been shown to have potential as a fluorescent probe for detecting metal ions. Additionally, it has been investigated for its role in the synthesis of other compounds, such as benzothiazoles and benzimidazoles.

properties

IUPAC Name

methyl 3-[(4-ethoxyphenyl)carbamothioylamino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-23-15-9-7-14(8-10-15)19-18(24)20-16-11-13(17(21)22-3)6-5-12(16)2/h5-11H,4H2,1-3H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGUOEFQZHSSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(4-ethoxyphenyl)carbamothioyl]amino}-4-methylbenzoate

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